1,3-Diphenyl-2-propyn-1-ol
Overview
Description
1,3-Diphenyl-2-propyn-1-ol is an organic compound with the molecular formula C15H12O. It is also known as 1,3-Diphenylpropargyl alcohol. This compound is characterized by the presence of two phenyl groups attached to a propyn-1-ol backbone. It is a yellow crystalline solid with a strong aromatic odor and is used as an intermediate in organic synthesis .
Preparation Methods
1,3-Diphenyl-2-propyn-1-ol can be synthesized through various methods. One common method involves the condensation reaction of phenylacetylene and benzaldehyde under alkaline conditions. The reaction typically requires careful control of reaction conditions and time to optimize yield and selectivity .
Another method involves the catalytic enantioselective addition of terminal alkynes to aldehydes. For example, (S)-1,3-Diphenyl-2-propyn-1-ol can be prepared using (S)-BINOL and InBr3 as catalysts in the presence of dichloromethane and dicyclohexylmethylamine .
Chemical Reactions Analysis
1,3-Diphenyl-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated alcohols.
Substitution: Propargylic substitution reactions with nucleophiles such as alcohols, thiols, and amines are common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include carbonyl compounds, saturated alcohols, and substituted propargylic compounds .
Scientific Research Applications
1,3-Diphenyl-2-propyn-1-ol is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: It is used in catalytic reactions, such as propargylic substitution reactions.
Material Science: It is used in the preparation of materials with specific properties, such as mesoporous silica spheres embedded with nanocrystals
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2-propyn-1-ol involves its ability to undergo electrophilic and nucleophilic reactions. In propargylic substitution reactions, the compound reacts with nucleophiles to form substituted products. The presence of the phenyl groups enhances the stability of the intermediate formed during the reaction .
Comparison with Similar Compounds
1,3-Diphenyl-2-propyn-1-ol can be compared with similar compounds such as:
1,1-Diphenyl-2-propyn-1-ol: This compound has a similar structure but with different substitution patterns.
1,3-Diphenyl-2-propen-1-ol: This compound has a double bond instead of a triple bond.
1-Phenyl-2-propyn-1-ol: This compound has only one phenyl group attached to the propyn-1-ol backbone
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various fields of research.
Properties
IUPAC Name |
1,3-diphenylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWMODRWHHWFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304730 | |
Record name | 1,3-diphenyl-prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-49-8 | |
Record name | α-(2-Phenylethynyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 167103 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1817-49-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-diphenyl-prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diphenyl-2-propyn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,3-Diphenyl-2-propyn-1-ol in organic synthesis?
A: this compound serves as a valuable reagent in various organic reactions, particularly in propargylation reactions. [, ] Research highlights its use in synthesizing propargylic ethers, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. [] Additionally, it can be employed in the synthesis of diaryl-propanones, another class of compounds with diverse applications. []
Q2: What are the advantages of using metallic triflates immobilized in ionic liquids as catalysts for propargylation reactions with this compound?
A: Metallic triflates like Bi(OTf)3, Sc(OTf)3, and Yb(OTf)3, when immobilized in ionic liquids, offer several benefits as catalysts for propargylation reactions using this compound. [] These systems facilitate one-pot reactions with various arenes under mild conditions. Moreover, the ionic liquid/metallic triflate combination allows for catalyst recycling and reuse without significant loss of activity, promoting sustainable chemical processes. []
Q3: Can you elaborate on the use of FeCo/graphitic carbon shell nanocrystals embedded in mesoporous silica spheres for catalyzing reactions involving this compound?
A: Research demonstrates the successful synthesis and application of FeCo/graphitic carbon shell nanocrystals embedded in mesoporous silica spheres (FeCo/GC@MSS) as magnetically recyclable catalysts. [] These nanomaterials exhibit high stability and excellent catalytic activity in the propargylation reaction of this compound with phenol. [] The magnetic properties of these nanocatalysts facilitate easy separation and recovery from the reaction mixture, further enhancing their practical applicability.
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